Azido-PEG4-t-butyl ester
CAS No.: 581066-04-8
Cat. No.: VC0520274
Molecular Formula: C15H29N3O6
Molecular Weight: 347.41
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 581066-04-8 |
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Molecular Formula | C15H29N3O6 |
Molecular Weight | 347.41 |
IUPAC Name | tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3 |
Standard InChI Key | KUOGRGKKXWMJFM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Appearance | Solid powder |
Chemical Structure and Properties
Azido-PEG4-t-butyl ester (CAS: 581066-04-8) is characterized by its distinctive molecular structure that combines the reactivity of azide functionality with the stability of a t-butyl ester group, connected via a PEG spacer.
Basic Chemical Information
The following table summarizes the key chemical properties of Azido-PEG4-t-butyl ester:
Property | Value |
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Molecular Formula | C15H29N3O6 |
Molecular Weight | 347.4 g/mol |
CAS Number | 581066-04-8 |
Functional Group 1 | Azide |
Functional Group 2 | COOR/Ester (t-butyl) |
PEG Type | Linear PEG chain |
Purity (Commercial) | ≥95% |
The molecular structure of Azido-PEG4-t-butyl ester features a four-unit polyethylene glycol chain that serves as a spacer between the reactive azide group and the t-butyl ester moiety. This structural arrangement provides the compound with unique solubility characteristics and chemical reactivity profiles that make it suitable for bioconjugation applications .
Physical and Chemical Characteristics
Azido-PEG4-t-butyl ester exhibits several important physical and chemical characteristics that influence its applications:
The compound contains a terminal azide group (N₃) that is highly reactive in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reactivity makes it valuable for bioorthogonal conjugation strategies. The t-butyl ester group provides protection for the carboxylic acid functionality, which can be selectively deprotected under mild acidic conditions. Additionally, the PEG spacer enhances the water solubility of the compound, making it compatible with biological systems and aqueous reaction conditions .
Synthesis and Production Methods
Azido-PEG4-t-butyl ester is typically synthesized through controlled chemical reactions that introduce both the azide functionality and the t-butyl ester group onto the PEG backbone.
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
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Starting with a PEG derivative containing appropriate terminal functional groups
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Selective modification of one terminus with an azide group via nucleophilic substitution
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Esterification of the other terminus with t-butanol under acidic conditions
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Purification using chromatographic techniques to achieve the required purity
The synthetic route is carefully controlled to ensure regioselectivity and high yield of the desired product.
Quality Control and Analysis
Commercial preparations of Azido-PEG4-t-butyl ester typically undergo rigorous quality control procedures to ensure:
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Chemical identity verification using NMR spectroscopy and mass spectrometry
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Purity assessment through HPLC analysis (typically ≥95% purity)
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Functional group reactivity testing
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Absence of significant impurities that might interfere with bioconjugation applications
Applications in Bioconjugation
The unique structure of Azido-PEG4-t-butyl ester makes it particularly valuable in various bioconjugation applications.
Click Chemistry Applications
Azido-PEG4-t-butyl ester is extensively used in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the selective conjugation of the linker to alkyne-functionalized biomolecules or materials under mild conditions. The reaction proceeds with high efficiency and specificity, forming a stable triazole linkage that is resistant to metabolic degradation .
Antibody-Drug Conjugate Development
One of the most significant applications of Azido-PEG4-t-butyl ester is in the development of antibody-drug conjugates (ADCs). In this context, the compound serves as a non-cleavable linker that can connect cytotoxic drugs to antibodies. The properties that make it valuable for this application include:
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The stable, non-cleavable nature of the linkage
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The hydrophilic PEG spacer that enhances solubility and reduces aggregation
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The orthogonal reactivity of the azide group, allowing for selective conjugation
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The protected carboxylic acid functionality that can be deprotected for further modifications
Biomolecule Labeling and Modification
Azido-PEG4-t-butyl ester is also used for the selective labeling and modification of various biomolecules, including:
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Proteins and peptides
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Nucleic acids
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Carbohydrates
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Lipids
Research Applications
The versatility of Azido-PEG4-t-butyl ester has led to its adoption in various research fields.
Drug Delivery Systems
Azido-PEG4-t-butyl ester plays a crucial role in the development of advanced drug delivery systems. The PEG spacer helps improve the pharmacokinetic properties of drug conjugates by:
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Increasing water solubility
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Reducing immunogenicity
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Extending circulation time
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Preventing rapid clearance by the reticuloendothelial system
These properties make it particularly valuable for developing targeted therapeutics with improved efficacy and reduced side effects.
Bioimaging and Diagnostics
In the field of bioimaging and diagnostics, Azido-PEG4-t-butyl ester is used to:
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Conjugate fluorescent dyes or contrast agents to targeting molecules
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Develop multimodal imaging probes
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Create smart diagnostic sensors for detecting specific biomarkers
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Engineer surface-modified nanoparticles for medical imaging applications
The bioorthogonal nature of the azide-alkyne cycloaddition reaction makes it possible to perform these conjugations with high specificity, even in complex biological environments.
Protein Engineering
Azido-PEG4-t-butyl ester facilitates various protein engineering applications, including:
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Site-specific protein modification
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PEGylation for improved protein stability and pharmacokinetics
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Creation of protein-polymer conjugates
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Development of protein-based therapeutics with enhanced properties
The compound's reactivity profile allows for selective modification of proteins without disrupting their native structure or function.
Comparison with Related Compounds
To better understand the unique properties of Azido-PEG4-t-butyl ester, it's valuable to compare it with related compounds.
Structural Analogues
Several structural analogues of Azido-PEG4-t-butyl ester exist, including:
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N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester): A 3-arm PEG reagent with one terminal azide group and two t-butyl esters, offering increased functionality for more complex conjugation strategies
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N-(Azido-PEG2)-N-bis(PEG4-t-butyl ester): Contains a shorter PEG spacer between the azide group and the branching point, but maintains the same functional group pattern
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N-(Azido-peg4)-N-(peg4-T-butyl ester): Features a different structural arrangement with a larger molecular weight (566.7 g/mol) and formula (C25H50N4O10)
These analogues offer varying degrees of flexibility, solubility, and reactivity, allowing researchers to select the most appropriate compound for specific applications.
Functional Differences
The key functional differences between Azido-PEG4-t-butyl ester and its analogues include:
These differences highlight the importance of selecting the appropriate linker based on the specific requirements of each bioconjugation application.
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